molecular formula C8H8N2O B7965543 2-Methoxy-5-methyl-isonicotinonitrile

2-Methoxy-5-methyl-isonicotinonitrile

Cat. No.: B7965543
M. Wt: 148.16 g/mol
InChI Key: AQNPFIBDRRGWDS-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-isonicotinonitrile is an organic compound with the molecular formula C8H8N2O. It is a derivative of isonicotinonitrile, characterized by the presence of a methoxy group at the second position and a methyl group at the fifth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methyl-isonicotinonitrile typically involves the reaction of 2-methoxy-5-methylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-isonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-methyl-isonicotinonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methyl-isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-isonicotinonitrile
  • 5-Methyl-isonicotinonitrile
  • 2-Methoxy-5-chloro-isonicotinonitrile

Uniqueness

2-Methoxy-5-methyl-isonicotinonitrile is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Properties

IUPAC Name

2-methoxy-5-methylpyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-5-10-8(11-2)3-7(6)4-9/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNPFIBDRRGWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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